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molecular formula C16H20N2O3 B8626906 2-methyl-2-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)propan-1-ol

2-methyl-2-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)propan-1-ol

Cat. No. B8626906
M. Wt: 288.34 g/mol
InChI Key: CJRZFRLQNHKDCY-UHFFFAOYSA-N
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Patent
US07037919B1

Procedure details

4-Nitroaniline (9.8 g), 6.5 ml of cyclopentadiene, and 5.5 ml of trifluoroacetic acid were dissolved in 70 ml of acetonitrile, and 10.0 g of hydroxypivalaldehyde was added at 0° C. After 30 minutes stirring at room temperature, the reaction mixture was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: hexane:ethyl acetate=1:1) to obtain 4.8 g of the captioned compound. Its physical properties are shown below.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH:11]1[CH2:15][CH:14]=[CH:13][CH:12]=1.FC(F)(F)C(O)=O.[OH:23][CH2:24][C:25]([CH3:29])([CH3:28])[CH:26]=O>C(#N)C>[CH3:26][C:25]([CH:29]1[CH:13]2[CH2:14][CH:15]=[CH:11][CH:12]2[C:9]2[CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6][C:7]=2[NH:8]1)([CH3:28])[CH2:24][OH:23]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
6.5 mL
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
5.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OCC(C=O)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 30 minutes stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (elution solvent: hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CO)(C)C1NC=2C=CC(=CC2C2C1CC=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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